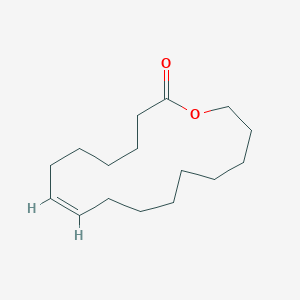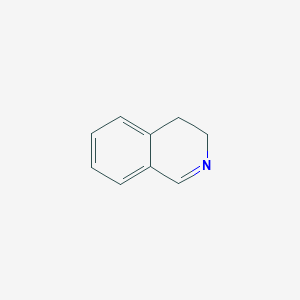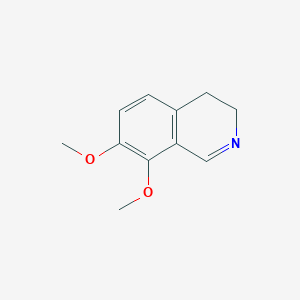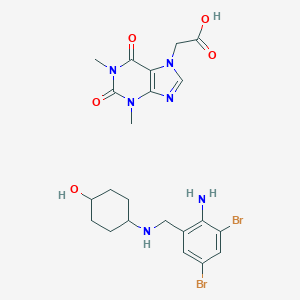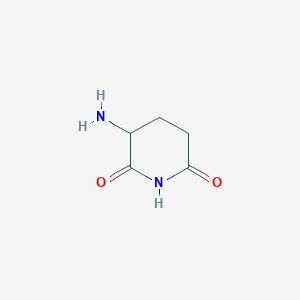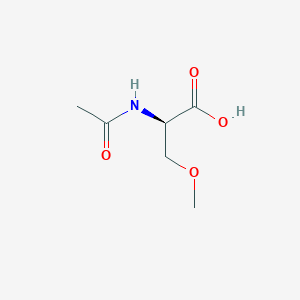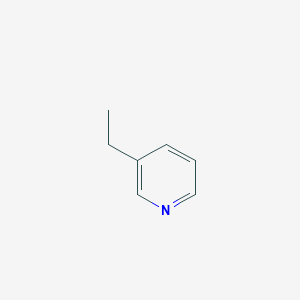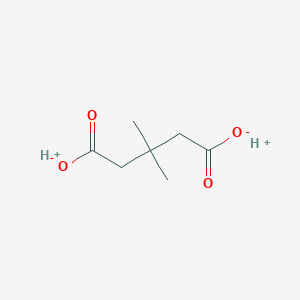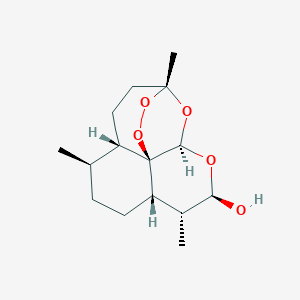
2-Bromo-4-méthoxy-1-(trifluorométhyl)benzène
Vue d'ensemble
Description
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O and a molecular weight of 255.03 g/mol . It is a colorless to pale-yellow liquid that is used as an intermediate in organic synthesis . The compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .
Applications De Recherche Scientifique
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is utilized in various scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is the coactivator-associated arginine methyltransferase (CARM1) . CARM1 is an enzyme that plays a crucial role in gene expression and cellular function.
Mode of Action
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene acts as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives are known to inhibit CARM1, thereby modulating its activity.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene. For instance, it is recommended to be stored at 2-8°C , suggesting that lower temperatures may be necessary for its stability.
Analyse Biochimique
Biochemical Properties
It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-1-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform and may require a catalyst like iron(III) bromide to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction conditions to ensure consistent product quality . The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methoxy-1-(trifluoromethyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-1-methoxybenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a methoxy group.
4-Bromobenzotrifluoride: Lacks the methoxy group, only has a trifluoromethyl group.
Uniqueness
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is unique due to the presence of both a methoxy and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research .
Propriétés
IUPAC Name |
2-bromo-4-methoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWMDACMSDONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630914 | |
| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-07-9 | |
| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


